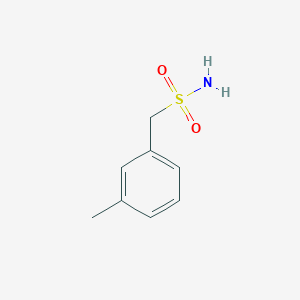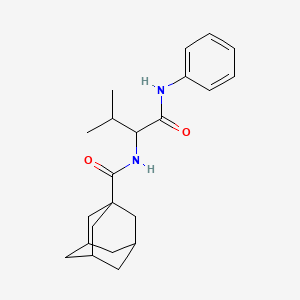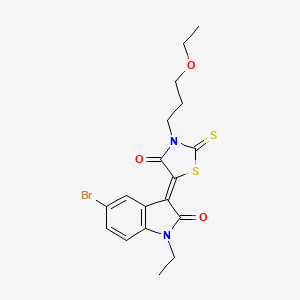
N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of an organic compound like “N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide” would typically include its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name can also provide information about its structure.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the yield and purity of the product.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, functional groups, and molecular weight.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can provide information about the compound’s reactivity and stability, as well as potential applications in synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods.Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide is explored in the context of polymerization and material science. For instance, studies have focused on the synthesis and characterization of various acrylamide derivatives for specific applications. One research highlights the radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, a potential monomer for hydrophobically modified polyacrylamide used in enhanced oil recovery (Huang et al., 2019). Another study discusses the synthesis, characterization, and anticancer activity of N-(4-nitrophenyl)Acrylamide, indicating its potential use in biomedical research (Tanış et al., 2019).
Bioengineering and Cell Research
In the field of bioengineering, N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide-related compounds have been used to develop substrates for the nondestructive release of biological cells and proteins. For example, poly(N-isopropyl acrylamide) (pNIPAM) has seen wide use in applications such as cell sheet engineering and the study of extracellular matrix (Cooperstein & Canavan, 2010).
Pharmaceutical and Medical Research
Acrylamide derivatives like N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide have been investigated for their potential in pharmaceutical and medical applications. Research includes the study of their role as corrosion inhibitors in nitric acid solutions of copper, suggesting potential medical applications due to their inhibitory properties (Abu-Rayyan et al., 2022).
Environmental Applications
Additionally, studies have explored the environmental fate and neurotoxicity of acrylamide and polyacrylamide, providing insights into their safety and impact in various applications (Smith & Oehme, 1991).
Chemistry and Synthesis
In the domain of chemistry, the synthesis of acrylamide derivatives and their various applications, such as in the formation of polymers and in chemical reactions, have been a subject of study. For example, the trifluoromethylation of N-aryl acrylamides has been explored as a method for synthesizing CF3-containing oxindoles (Xu et al., 2013).
Safety And Hazards
Safety data sheets (SDS) provide information on the hazards of a chemical, as well as instructions for safe handling and disposal. If the compound is new or not widely studied, its hazards may be predicted based on its structure and known hazards of similar compounds.
Zukünftige Richtungen
Future research on a compound could involve further studies on its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity with other compounds, or investigating potential uses in medicine or industry.
Eigenschaften
IUPAC Name |
(E)-N-(3,4-difluorophenyl)-3-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO/c1-11-3-2-4-12(9-11)5-8-16(20)19-13-6-7-14(17)15(18)10-13/h2-10H,1H3,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAWGNXKCPJJDO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)
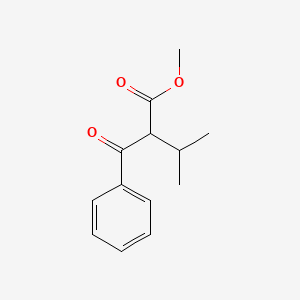
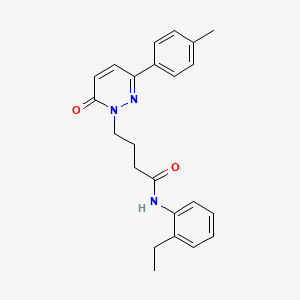
![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)
![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)
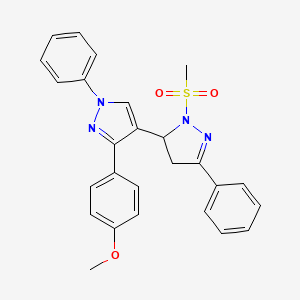
![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)
![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)
![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2452836.png)
![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)
